2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a unique structure that combines furan, oxazole, and phenoxy groups, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the furan ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the oxazole ring: This step often involves cyclization reactions using suitable reagents and catalysts.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenoxy groups.
Reduction: Reduction reactions can target the oxazole ring or the nitrile group.
Substitution: The phenoxy and furan groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar furan and methyl groups.
2,5-Dimethylphenoxyacetic acid: Contains the phenoxy group but lacks the furan and oxazole rings.
Oxazole derivatives: Various oxazole compounds with different substituents.
Uniqueness
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and phenoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O4/c1-14-5-6-15(2)20(10-14)27-13-17-7-8-19(28-17)22-25-18(11-23)21(29-22)24-12-16-4-3-9-26-16/h3-10,24H,12-13H2,1-2H3 |
InChI Key |
SASCOKPBRDGEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Origin of Product |
United States |
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